Dodecylguanidine Hydrochloride (CAS No. 13590-97-1): A Comprehensive Technical Guide
Dodecylguanidine Hydrochloride (CAS No. 13590-97-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dodecylguanidine hydrochloride (DGH), CAS Number 13590-97-1, is a cationic surfactant belonging to the guanidine class of compounds.[1][2] It is recognized for its potent, broad-spectrum antimicrobial properties against bacteria, fungi, and algae.[2][3][4] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, toxicological profile, and experimental methodologies related to DGH. Its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[3][5][][7] This document consolidates key data to support research, development, and application of this versatile compound.
Physicochemical Properties
Dodecylguanidine hydrochloride is a white to off-white crystalline powder or a colorless to light yellow liquid at ambient temperatures, depending on its concentration.[5][8][9] It is characterized by a long dodecyl hydrocarbon chain attached to a hydrophilic guanidine headgroup.[1] This amphipathic structure enables its function as a surfactant and facilitates its interaction with biological membranes.[1][3] DGH is soluble in water and polar organic solvents like alcohols.[1][4][][8]
Table 1: Physical and Chemical Properties of Dodecylguanidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 13590-97-1 | [1][3][4][8] |
| Molecular Formula | C₁₃H₃₀ClN₃ | [2][4] |
| Molecular Weight | 263.85 g/mol | [1][3][4][10] |
| Appearance | White to off-white powder; Colorless to light yellow liquid | [5][8][9] |
| Boiling Point | 108 °C (226.4 °F) to 352.8 °C at 760 mmHg | [2][4][8][11] |
| Density | ~0.95 g/cm³ | [1][2][4][11] |
| Flash Point | 109 °C (228.2 °F) to 167.2 °C | [2][4][8][11] |
| Solubility | Soluble in water and alcohols | [1][4][8] |
| pH Stability | Effective over a wide pH range (1-10) | [4] |
Antimicrobial Mechanism of Action
The primary antimicrobial action of DGH is attributed to its cationic surfactant properties, which facilitate its interaction with and subsequent disruption of negatively charged microbial cell membranes.[3] The process involves several key steps leading to cell death.
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Adsorption and Binding: The positively charged guanidinium headgroup is electrostatically attracted to the negatively charged components of bacterial and fungal cell surfaces, such as phospholipids and teichoic acids.[3]
-
Membrane Disruption: DGH inserts its hydrophobic dodecyl tail into the lipid bilayer, destabilizing the membrane structure.[] This leads to increased membrane permeability and the formation of protuberances and myelin-like structures.[7][12]
-
Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, amino acids, and RNA.[][7][12]
-
Intracellular Effects: At higher concentrations, DGH can cause the coagulation of cytoplasmic contents.[7][12] It has also been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and damage to lipids, proteins, and DNA.[3] Another key mechanism in fungi is the disruption of vacuolar integrity.[3]
Toxicological Profile
DGH is classified as harmful if swallowed and fatal if inhaled.[10][13][14] It causes severe skin burns and serious eye damage.[10][13][14] Toxicological studies indicate that, similar to its analogue dodine, DGH does not have a definitive target organ for systemic toxicity but can cause effects such as decreased body weight, decreased food consumption, and salivation at higher doses.[15] There is no evidence for developmental toxicity or mutagenicity.[15]
Table 2: Toxicological Data for Dodecylguanidine Hydrochloride
| Endpoint | Species | Value | Exposure Route | Source(s) |
| IC₅₀ | Human Alveolar Cells (A549) | 0.39 µg/mL | In vitro | [16][17] |
| LC₅₀ | Rat | >68 mg/m³ | Inhalation (4 hours) | [16][17] |
| NOAEL (Maternal) | Rat | Not specified | Oral | [15] |
| LOAEL (Maternal) | Rat | 10 mg/kg/day | Oral | [15] |
Experimental Protocols & Methodologies
Detailed experimental protocols are critical for reproducible research. Below are methodologies derived from published studies on DGH.
In Vitro Cytotoxicity Assay (WST Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using a water-soluble tetrazolium salt (WST) assay, as described for human alveolar (A549) cells.[16][17]
-
Cell Culture: A549 cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: A serial dilution of DGH is prepared. The culture medium is replaced with a medium containing various concentrations of DGH. Control wells receive a medium without the test compound. Cells are incubated for a specified period (e.g., 24 hours).[17]
-
WST Reagent Addition: Following incubation, a WST reagent is added to each well. This reagent is converted by metabolically active cells into a formazan dye.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance of the formazan product, which is proportional to the number of viable cells, is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the DGH concentration and fitting the data to a dose-response curve.
In Vivo Acute Inhalation Toxicity Study
This methodology is based on the acute inhalation study conducted on Sprague-Dawley rats.[16][17]
-
Animal Acclimatization: Male and female Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week before the study.
-
Aerosol Generation: DGH solutions are aerosolized using an atomizer with a clean air flow to generate the desired exposure concentrations (e.g., low: 8.6 mg/m³, middle: 21.3 mg/m³, high: 68 mg/m³).[16][17]
-
Exposure: Rats are placed in whole-body inhalation chambers and exposed to the DGH aerosol for a fixed duration (e.g., 4 hours). A control group is exposed to clean air under identical conditions.[16][17]
-
Post-Exposure Observation: Animals are observed for clinical signs of toxicity and mortality during and after exposure.
-
Necropsy and Sample Collection: Immediately after exposure, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze for inflammatory markers such as total protein, lactate dehydrogenase (LDH), and cytokines.[17] Tissues, particularly from the nasal cavity and lungs, are collected for histopathological examination.[16][17]
-
Data Analysis: Data from BALF analysis and histopathology are compared between the control and DGH-exposed groups to assess pulmonary toxicity. The Lethal Concentration 50 (LC₅₀) is estimated.
References
- 1. Dodecylguanidine hydrochloride Dealer and Distributor | Dodecylguanidine hydrochloride Supplier | Dodecylguanidine hydrochloride Stockist | Dodecylguanidine hydrochloride Importers [multichemindia.com]
- 2. Cas 13590-97-1,DODECYLGUANIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 3. Dodecylguanidine Hydrochloride - CAS 13590-97-1 - For RUO [benchchem.com]
- 4. Organic Surface Active Agent Biocides Dodecylguanidine Hydrochloride DGH 35% CAS 13590-97-1 - Buy Dodecylguanidine Hydrochloride, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]
- 5. What’s the role of Dodecylguanidine Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 7. Mode of antibacterial action of dodine (dodecylguanidine monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lanxess.com [lanxess.com]
- 9. multichemindia.com [multichemindia.com]
- 10. Dodecylguanidine hydrochloride | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. echemi.com [echemi.com]
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